
2-Bromo-5-iodo-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodo-L-phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of bromine and iodine atoms attached to the phenyl ring of L-phenylalanine. It has the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-L-phenylalanine typically involves halogenation reactions. One common method is the bromination of L-phenylalanine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with nitric acid can produce nitro derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodo-L-phenylalanine has several scientific research applications, including:
Biology: The compound is incorporated into proteins to study protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity for these targets. For example, the compound can be selectively transported by L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . This selective transport can be exploited for targeted drug delivery and imaging applications.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodo-L-phenylalanine can be compared with other halogenated derivatives of L-phenylalanine, such as:
2-Iodo-L-phenylalanine: Similar in structure but lacks the bromine atom.
4-Bromo-L-phenylalanine: Similar in structure but lacks the iodine atom.
2-Bromo-5-iodopyridine: A related compound with a pyridine ring instead of a phenyl ring.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrINO2 |
|---|---|
Molekulargewicht |
369.98 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
ZHOPNGDAOFYIHP-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br |
Kanonische SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


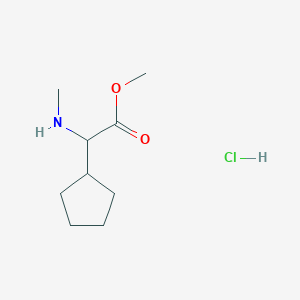
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)
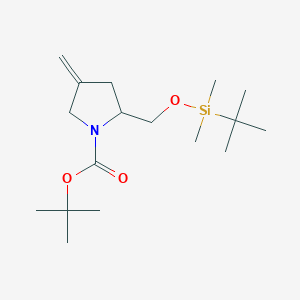
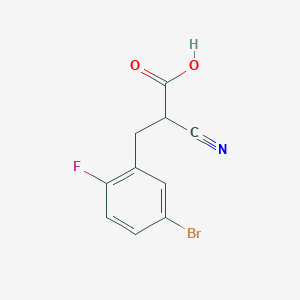
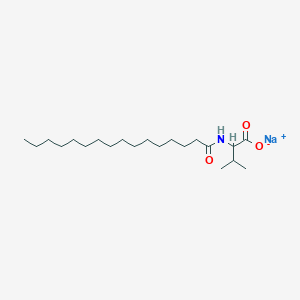
![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
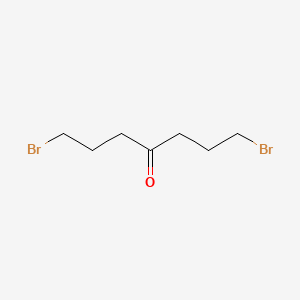
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)



